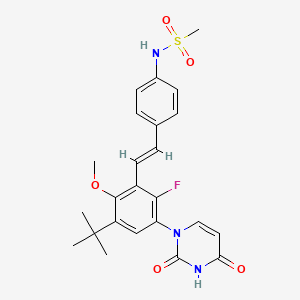

Hcv-IN-44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26FN3O5S |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

N-[4-[(E)-2-[5-tert-butyl-3-(2,4-dioxopyrimidin-1-yl)-2-fluoro-6-methoxyphenyl]ethenyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C24H26FN3O5S/c1-24(2,3)18-14-19(28-13-12-20(29)26-23(28)30)21(25)17(22(18)33-4)11-8-15-6-9-16(10-7-15)27-34(5,31)32/h6-14,27H,1-5H3,(H,26,29,30)/b11-8+ |

InChI Key |

NZCYILYJNUXHBZ-DHZHZOJOSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

HCV-IN-44 mechanism of action

Information regarding the compound "HCV-IN-44" is not available in publicly accessible scientific literature, patent databases, or other public domains.

Following a comprehensive search for "this compound," including its potential mechanism of action, biological targets, antiviral activity, and resistance profiles, no specific information was found for a compound with this designation.

This suggests that "this compound" may be:

-

An internal compound identifier used within a pharmaceutical company or research institution that has not yet been publicly disclosed.

-

A very recent discovery that has not yet been published in scientific literature.

-

A misnomer or an incorrect designation for an existing compound.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations related to this compound. Further clarification on the compound's identity, such as its chemical structure, alternative names, or associated research publications, would be necessary to proceed with this request.

A Technical Guide to Target Identification and Validation for Hepatitis C Virus Inhibitors

Introduction

While a specific compound designated "HCV-IN-44" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the principles and methodologies employed in the identification and validation of molecular targets for Hepatitis C Virus (HCV) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development. We will explore the key viral and host proteins that serve as targets for anti-HCV therapeutics, detail the experimental protocols for their validation, and present relevant data in a structured format.

The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of chronic HCV infection, achieving cure rates of over 95%.[1] These therapies are the result of extensive research into the molecular biology of HCV and the identification of viral enzymes and proteins essential for its replication.[2] This guide will delve into the core strategies and techniques that underpin this successful area of antiviral drug discovery.

Key Molecular Targets for HCV Inhibition

The HCV genome encodes a single polyprotein that is cleaved into ten individual proteins, including three structural (Core, E1, E2) and seven non-structural (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) proteins.[3][4] The non-structural proteins are the primary targets for current DAA therapies due to their critical roles in viral replication and assembly. Additionally, host factors that are co-opted by the virus for its lifecycle represent an emerging class of therapeutic targets.

Viral Targets

The main classes of viral targets for HCV inhibitors are:

-

NS3/4A Protease: This serine protease is essential for cleaving the HCV polyprotein into mature non-structural proteins. Its inhibition blocks the viral replication cycle.[2]

-

NS5B RNA-Dependent RNA Polymerase: This enzyme is responsible for replicating the viral RNA genome. Inhibitors of NS5B can be either nucleoside/nucleotide analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites on the enzyme.

-

NS5A Protein: NS5A is a phosphoprotein that plays a crucial, albeit not fully understood, role in both viral RNA replication and the assembly of new virus particles.

Host Targets

Targeting host factors offers the potential for pangenotypic activity and a higher barrier to resistance. Key host targets include:

-

Entry Factors: HCV enters hepatocytes through a complex process involving several host cell surface molecules, including scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).

-

Host Enzymes: Cellular enzymes like cyclophilins are required for efficient HCV replication and have been explored as therapeutic targets.

Target Identification Strategies

Identifying novel targets for HCV inhibitors involves a combination of genetic, biochemical, and computational approaches.

Genetic Screens

Forward and reverse genetic screens, including RNA interference (RNAi) and CRISPR-Cas9-based screens, can identify host genes that are essential for HCV replication. These screens are typically performed in cell culture models of HCV infection.

Affinity-Based Methods

Affinity chromatography and related techniques can be used to identify the binding partners of a small molecule inhibitor. For example, a compound with known anti-HCV activity can be immobilized on a solid support and used to "pull down" its protein target from cell lysates. Microfluidic affinity analysis is a high-throughput method to screen for compounds that inhibit protein-RNA interactions, as demonstrated in the identification of inhibitors of NS4B's RNA binding activity.

Resistance Studies

A powerful method for target identification and validation is the selection for and characterization of drug-resistant viral variants. Viruses are cultured in the presence of sub-lethal concentrations of the inhibitor, and mutations that confer resistance are identified by sequencing the viral genome. These mutations often map to the direct target of the inhibitor.

Target Validation Experimental Protocols

Once a putative target has been identified, it must be validated to confirm that its inhibition is responsible for the antiviral effect and to assess its therapeutic potential.

Enzymatic Assays

-

Objective: To determine if a compound directly inhibits the enzymatic activity of a purified viral or host protein.

-

Methodology (Example: NS3/4A Protease Assay):

-

Recombinant NS3/4A protease is purified.

-

A synthetic peptide substrate containing a cleavage site for the protease and flanked by a fluorophore and a quencher is used.

-

In the absence of an inhibitor, the protease cleaves the peptide, separating the fluorophore and quencher and resulting in an increase in fluorescence.

-

The inhibitor is added at various concentrations to determine its ability to block the cleavage of the substrate, measured as a decrease in the fluorescence signal.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Cell-Based HCV Replicon Assays

-

Objective: To assess the antiviral activity of a compound in a cellular context where HCV RNA is replicating.

-

Methodology:

-

Huh-7 human hepatoma cells are engineered to contain a subgenomic or full-length HCV replicon. These replicons are RNA molecules that can replicate autonomously within the cells.

-

The replicon often contains a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.

-

Cells are treated with the test compound at various concentrations.

-

After a defined incubation period (e.g., 48-72 hours), the level of replicon replication is measured by assaying for the reporter gene activity (e.g., luciferase assay).

-

The half-maximal effective concentration (EC50) is determined.

-

A counterscreen for cytotoxicity is performed in parallel to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

-

Infectious Virus Production and Neutralization Assays

-

Objective: To evaluate the effect of an inhibitor on the complete viral lifecycle, including entry, replication, assembly, and release of infectious particles.

-

Methodology:

-

Hepatoma cells (e.g., Huh-7.5) are infected with cell culture-adapted HCV (HCVcc).

-

The infected cells are treated with the inhibitor.

-

After incubation, the supernatant containing newly produced virus is collected.

-

The amount of infectious virus in the supernatant is quantified by titrating it on naive cells and determining the 50% tissue culture infectious dose (TCID50) or by focus-forming unit (FFU) assay.

-

For entry inhibitors, the compound is added to the cells before or during the viral inoculation step.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to HCV and its inhibition.

Table 1: Potency of Representative Direct-Acting Antivirals

| Drug Class | Example Drug | Target | Genotype 1 EC50 (nM) |

| NS3/4A Protease Inhibitor | Simeprevir | NS3/4A | 0.5 - 1.4 |

| NS5B Nuc. Inhibitor | Sofosbuvir | NS5B | 40 - 135 |

| NS5A Inhibitor | Ledipasvir | NS5A | 0.005 - 0.03 |

Note: EC50 values can vary depending on the specific replicon system and assay conditions used.

Table 2: HCV Viral Load Quantification in Clinical Practice

| Parameter | Description | Typical Values |

| Viral Load | Amount of HCV RNA in the blood | Can range from <15 IU/mL to >10,000,000 IU/mL |

| High Viral Load | Associated with a lower response rate to older interferon-based therapies | >800,000 IU/mL |

| Sustained Virologic Response (SVR) | Undetectable HCV RNA 12 weeks after completion of therapy, considered a cure. | <15 IU/mL |

Visualizing Key Pathways and Workflows

The following diagrams illustrate important concepts in HCV target identification and validation.

Caption: The Hepatitis C Virus (HCV) lifecycle within a hepatocyte.

Caption: A typical workflow for HCV inhibitor target validation.

Caption: Mechanisms of action for major classes of HCV DAAs.

Conclusion

The identification and validation of molecular targets are foundational to the development of effective antiviral therapies. The success of DAAs against HCV serves as a paradigm for modern drug discovery, built upon a deep understanding of the viral lifecycle and the application of robust biochemical and cell-based assays. While the specific molecule "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide represent the core strategies that would be employed to characterize any novel HCV inhibitor. Future research may focus on identifying new viral or host targets to combat the emergence of drug resistance and to develop even more effective and broadly applicable anti-HCV therapies.

References

- 1. Milestones in the discovery of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Drugs - Microbiology - Medbullets Step 1 [step1.medbullets.com]

- 3. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology and Allosteric Inhibition of Hepatitis C Virus NS5B Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase and the binding site of non-nucleoside inhibitors (NNIs) that target the "thumb" domain. While specific data for a compound designated "HCV-IN-44" is not publicly available, this document will focus on a well-characterized thumb site II inhibitor, GS-9669, as a representative molecule to illustrate the principles of allosteric inhibition of this key viral enzyme.

Structural Biology of HCV NS5B Polymerase

The HCV NS5B protein is a crucial enzyme for the replication of the viral RNA genome.[1][2] Its structure resembles a classic right hand, composed of three domains: fingers, palm, and thumb.[3][4]

-

Fingers Domain: Involved in positioning the template RNA and incoming nucleotides.

-

Palm Domain: Contains the catalytic active site with conserved aspartic acid residues responsible for polymerase activity.[4]

-

Thumb Domain: Plays a role in positioning the primer-template complex and is a key target for allosteric inhibitors.

The NS5B polymerase can exist in different conformational states. An "open" conformation is required for RNA elongation, while a "closed" conformation is associated with the initiation of RNA synthesis. Allosteric inhibitors often function by locking the enzyme in an inactive conformation.

Allosteric Inhibition and the Thumb Domain Binding Site

Non-nucleoside inhibitors (NNIs) bind to allosteric sites on the NS5B enzyme, distinct from the catalytic active site. There are at least four identified allosteric binding pockets on NS5B, with two located in the thumb domain (Thumb Site I and Thumb Site II) and two in the palm domain.

This guide focuses on inhibitors of Thumb Site II , a well-characterized allosteric pocket. The binding of inhibitors to this site does not directly compete with nucleotide substrates but rather prevents a conformational change necessary for polymerase activity. This site is located approximately 35 Å from the active site, at the base of the thumb domain.

Key Features of the Thumb Site II Binding Pocket:

-

Hydrophobic Nature: The pocket is largely hydrophobic, accommodating non-polar moieties of the inhibitor.

-

Hydrogen Bonding: Key hydrogen bonds are often formed between the inhibitor and the main chain amide nitrogens of specific residues, such as Ser476 and Tyr477.

-

Regulatory Elements: The inhibitory activity of thumb site II inhibitors is dependent on the integrity of regulatory elements like the C-terminal tail and a β-loop, which are crucial for communication between different domains of the polymerase.

The binding of an inhibitor like GS-9669 to Thumb Site II stabilizes the entire polymerase in an inactive, closed conformation, thereby preventing RNA synthesis.

Quantitative Data for NS5B Inhibition

The following table summarizes representative quantitative data for the inhibition of HCV NS5B polymerase by non-nucleoside inhibitors.

| Compound Class/Name | Target Site | Assay Type | IC50 (µM) | Binding Affinity (K D ) | Reference |

| 1,5-Benzodiazepines | Allosteric | NS5B Polymerase Assay | 3.0 - 7.9 | Not Reported | |

| Pyranoindoles | Thumb Domain | NS5B Polymerase Assay | Not Reported | Not Reported | |

| Benzimidazole-5-carboxamides | Allosteric | NS5B Polymerase Assay | 1.6 - 2.3 | Not Reported | |

| S-Trityl-L-Cysteine Derivatives | Thumb Allosteric Site | NS5B Polymerase Assay | 22.3 - 39.7 | Not Reported | |

| NNI-1 (Generic) | Thumb Domain | Not Specified | Not Reported | Not Reported | |

| NNI-3 (Generic) | Palm Domain | Not Specified | Not Reported | Not Reported | |

| GS-9669 | Thumb Site II | NS5B Polymerase Assay | Not Reported | Not Reported | |

| Compound N3 | Allosteric | NS5B Polymerase Assay | 23.84 | Not Reported | |

| Compound N4 | Allosteric | NS5B Polymerase Assay | 2.01 | Not Reported | |

| Various NNIs | Allosteric | Surface Plasmon Resonance | Not Applicable | 4.67 - 123.1 µM |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B ΔC21 soluble protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol

-

RNA template (e.g., heterologous RNA template)

-

Radionuclide-labeled CTP (e.g., ³³P-CTP)

-

Unlabeled ATP, GTP, UTP, CTP

-

Test compound serially diluted in 100% DMSO

-

RNase inhibitor

Procedure:

-

Prepare the reaction mixture containing assay buffer, RNA template, and unlabeled nucleotides.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified NS5B enzyme and the radionuclide-labeled CTP.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Precipitate the newly synthesized RNA.

-

Quantify the incorporated radionuclide to determine the level of RNA synthesis.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful technique to measure the real-time kinetics and affinity of inhibitor binding to the NS5B protein.

Instrumentation:

-

SPR biosensor (e.g., ProteOn XPR36)

-

Sensor chip (e.g., ProteOn GLH Sensor Chip)

Procedure:

-

Immobilization: Covalently immobilize the purified recombinant HCV NS5B protein onto the sensor chip surface. A high pI of the NS5B construct allows for chemical immobilization using HEPES-buffered saline at pH 7.5.

-

Binding Analysis: Inject a series of concentrations of the test compound (analyte) over the immobilized NS5B surface.

-

Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the ligand.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Crystallization of NS5B-Inhibitor Complex

Determining the X-ray crystal structure of the NS5B-inhibitor complex provides atomic-level details of the binding interaction.

Procedure:

-

Protein Preparation: Express and purify a truncated form of HCV NS5B (e.g., NS5B-ΔC55) to enhance crystallization.

-

Complex Formation: Incubate the purified NS5B protein with a molar excess of the inhibitor.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to identify conditions that yield high-quality crystals of the complex.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the three-dimensional structure of the NS5B-inhibitor complex.

Visualizations

Caption: Domain organization of the HCV NS5B polymerase showing the location of the active and allosteric sites.

References

- 1. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Understanding the Antiviral Spectrum of a Novel Hepatitis C Virus Inhibitor: A Technical Overview of HCV-IN-44

Disclaimer: Extensive searches for a specific antiviral agent designated "HCV-IN-44" have not yielded any publicly available data. The following technical guide has been constructed as a representative whitepaper for a hypothetical, potent, pangenotypic Hepatitis C Virus (HCV) inhibitor, herein referred to as this compound. The data, experimental protocols, and mechanisms described are based on established principles and common characteristics of well-documented direct-acting antivirals (DAAs) against HCV to provide a framework for understanding the evaluation of such compounds.

This document is intended for researchers, scientists, and drug development professionals to illustrate the comprehensive analysis of a novel anti-HCV agent.

Introduction to HCV and Direct-Acting Antivirals

Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus.[1][2] Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma.[2][3] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, offering high cure rates of over 95%.[1] DAAs target specific viral proteins essential for the HCV life cycle, such as the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. This guide focuses on a hypothetical NS5A inhibitor, this compound, to demonstrate the characterization of its antiviral spectrum.

Hypothetical Profile of this compound

For the purpose of this guide, this compound is characterized as a second-generation, pangenotypic HCV NS5A inhibitor. The NS5A protein is a critical component of the HCV replication complex and plays a key role in both viral RNA replication and virion assembly. By binding to NS5A, this compound is hypothesized to disrupt the formation and function of the replication complex, thereby inhibiting viral production.

Quantitative Antiviral Activity

The primary measure of an antiviral compound's potency is its half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. The antiviral activity of this compound would be assessed against various HCV genotypes and sub-genotypes using cell-based assays.

Table 1: Pangenotypic Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Subtype | EC50 (pM) |

| 1a | 15.2 |

| 1b | 9.8 |

| 2a | 12.5 |

| 2b | 11.9 |

| 3a | 20.1 |

| 4a | 14.7 |

| 5a | 18.3 |

| 6a | 16.5 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Huh-7 | > 50 | > 2,500,000 |

| HepG2 | > 50 | > 2,500,000 |

| Primary Human Hepatocytes | > 50 | > 2,500,000 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antiviral agent's properties.

HCV Replicon Assay

This assay is a primary tool for screening and characterizing HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

-

Cell Culture: Huh-7 cells harboring HCV replicons (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.

-

Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96-well plates.

-

After 24 hours, the culture medium is replaced with medium containing the serially diluted this compound.

-

The plates are incubated for 72 hours at 37°C.

-

-

Quantification of HCV RNA Replication:

-

HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.

-

Total cellular RNA can also be extracted, and HCV RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

It is essential to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

-

Cell Lines: Parental Huh-7 cells (without the replicon) and other relevant cell lines are used.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with the same serial dilutions of this compound as in the replicon assay.

-

The plates are incubated for 72 hours.

-

-

Measurement of Cell Viability: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or an MTS assay.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Visualizations

Mechanism of Action of this compound

Caption: Inhibition of the HCV replication cycle by this compound targeting the NS5A protein.

Experimental Workflow for Antiviral Compound Evaluation

Caption: A typical workflow for the screening and characterization of novel HCV inhibitors.

Logical Relationship of a Successful HCV Inhibitor

Caption: Key properties defining a successful candidate for an HCV direct-acting antiviral.

References

Preliminary Characterization of a Novel Hepatitis C Virus Inhibitor: HCV-IN-44

Disclaimer: Extensive searches for a specific molecule designated "HCV-IN-44" have not yielded any publicly available information. The following document is a structured template designed to meet the user's specifications for a technical guide on a novel Hepatitis C Virus (HCV) inhibitor. This framework, illustrated with hypothetical data and methodologies, can be adapted by researchers to present their findings on a new chemical entity such as this compound.

Introduction

Hepatitis C is an infectious disease of the liver caused by the Hepatitis C virus (HCV), a single-stranded RNA virus.[1] Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug-resistant variants and the need for pangenotypic, well-tolerated therapies continue to drive the search for novel HCV inhibitors. This document provides a preliminary characterization of a novel investigational inhibitor, herein referred to as this compound. The subsequent sections will detail its antiviral activity, cytotoxicity profile, and initial mechanism of action studies.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound were evaluated in various in vitro assays. The data are summarized below for clear comparison.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons

| HCV Genotype | Replicon Cell Line | EC₅₀ (nM) | EC₉₀ (nM) |

| 1a | H77 | 15.2 ± 2.1 | 45.8 ± 5.3 |

| 1b | Con1 | 12.5 ± 1.8 | 38.1 ± 4.2 |

| 2a | JFH-1 | 25.6 ± 3.5 | 78.2 ± 8.9 |

| 3a | S52 | 30.1 ± 4.2 | 91.5 ± 11.4 |

EC₅₀/EC₉₀: 50%/90% effective concentration, representing the concentration of the compound required to inhibit HCV RNA replication by 50%/90%. Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Huh-7.5 | > 50 | > 3289 (for Genotype 1b) |

| HepG2 | > 50 | N/A |

| PBMCs | > 50 | N/A |

CC₅₀: 50% cytotoxic concentration, the concentration of the compound that results in 50% cell death. SI: Selectivity Index, a measure of the compound's therapeutic window.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HCV Replicon Assay

This assay is used to determine the potency of the inhibitor against HCV RNA replication.

-

Cell Culture: Huh-7.5 cells harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ environment.

-

RNA Quantification: Total cellular RNA is extracted using a commercial kit. The level of HCV RNA is quantified by real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and probes specific to the HCV non-structural region.[2][3] Cellular housekeeping genes (e.g., GAPDH) are used for normalization.

-

Data Analysis: The EC₅₀ and EC₉₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cytotoxicity Assay

This assay measures the potential toxic effects of the inhibitor on host cells.

-

Cell Plating: Huh-7.5, HepG2, and peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates at an appropriate density.

-

Compound Incubation: Cells are treated with serial dilutions of this compound for 72 hours, under the same conditions as the replicon assay.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The CC₅₀ value is determined from the dose-response curve by non-linear regression analysis.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

Proposed Mechanism of Action: Inhibition of NS5A-Host Factor Interaction

This compound is hypothesized to inhibit HCV replication by disrupting the interaction between the viral non-structural protein 5A (NS5A) and a crucial host factor, Cyclophilin A (CypA). This interaction is vital for the proper function of the HCV replication complex.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Inhibitor Characterization

The process for characterizing a novel HCV inhibitor from initial screening to more detailed mechanistic studies is outlined below.

Caption: Workflow for HCV inhibitor characterization.

References

- 1. Hepatitis C - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C Virus (HCV) RNA Detection and Quantification by Real-Time Reverse Transcription-PCR, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]

- 3. Quantification of Hepatitis C Virus (HCV) RNA in a Multicenter Study: Implications for Management of HCV Genotype 1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

Genotypic Activity Profile of HCV NS5B Inhibitors: A Technical Overview Featuring Sofosbuvir

Introduction

The Hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome.[1] This enzyme represents a prime target for direct-acting antiviral (DAA) agents due to its central role in the viral life cycle and the lack of a functional equivalent in human host cells. NS5B inhibitors are broadly classified as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs). NIs, such as sofosbuvir, act as chain terminators after being incorporated into the nascent viral RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity. This document provides a detailed technical overview of the genotypic activity, mechanism of action, and relevant experimental protocols for the nucleotide analog inhibitor, sofosbuvir.

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, GS-461203.[2][3] This active metabolite mimics the natural uridine nucleotide and is recognized by the HCV NS5B polymerase.[3] Upon incorporation into the elongating HCV RNA strand, GS-461203 acts as a chain terminator, preventing further viral RNA synthesis and thereby halting viral replication.[3] This mechanism of action is effective across all known HCV genotypes.

Caption: Mechanism of action of Sofosbuvir.

Genotypic Activity Profile of Sofosbuvir

Sofosbuvir demonstrates potent antiviral activity across all major HCV genotypes (1-6). The in vitro efficacy is typically measured using HCV replicon assays, which determine the 50% effective concentration (EC50) required to inhibit viral replication by half. The following table summarizes the mean EC50 values of sofosbuvir against chimeric replicons containing the full-length NS5B coding region from treatment-naïve patient isolates.

| HCV Genotype/Subtype | Mean EC50 (nM) |

| 1a | 40 |

| 1b | 110 |

| 2a | 32 |

| 2b | 100 |

| 3a | 50 |

| 4a | 130 |

| 5a | 40 |

| 6a | 60 |

| Data adapted from Svarovskaia et al., 2019. |

While there is some variability in susceptibility among different genotypes, sofosbuvir maintains potent activity against all of them. The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase, which confers a 2.4 to 18-fold increase in the EC50 value. However, this variant has reduced viral fitness and is rarely observed in clinical settings.

Experimental Protocols

The genotypic activity of HCV inhibitors is primarily determined through two key in vitro assays: the HCV replicon assay and the NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay is the gold standard for measuring the antiviral activity of compounds against HCV replication.

Principle: HCV replicons are subgenomic viral RNA molecules that can autonomously replicate within cultured human hepatoma cells (e.g., Huh-7). These replicons often contain a reporter gene, such as firefly luciferase, and a selectable marker, like the neomycin phosphotransferase gene (neo), which confers resistance to the antibiotic G418. The level of reporter gene expression is directly proportional to the rate of HCV RNA replication.

Methodology:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96- or 384-well plates.

-

Compound Addition: The test compound (e.g., sofosbuvir) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compound to manifest.

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound and ensure that the observed reduction in replication is not due to cell death.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Principle: The assay measures the incorporation of radiolabeled or biotinylated nucleotide triphosphates into a newly synthesized RNA strand using a template RNA. The inhibitory effect of a compound is quantified by the reduction in the amount of synthesized RNA.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a template RNA, and a mixture of nucleotide triphosphates (ATP, CTP, GTP, and UTP), one of which is labeled (e.g., [α-³³P]GTP).

-

Compound Addition: The test compound (the active triphosphate form in the case of sofosbuvir) is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated and incubated at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 1-2 hours).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter plate.

-

Quantification: The amount of incorporated labeled nucleotide is quantified using a scintillation counter or other appropriate detection method.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining antiviral activity.

Conclusion

Sofosbuvir is a highly potent, pan-genotypic inhibitor of the HCV NS5B polymerase that has revolutionized the treatment of chronic hepatitis C. Its mechanism as a chain terminator provides a high barrier to resistance. The genotypic activity profile of sofosbuvir has been extensively characterized using robust in vitro methodologies, including HCV replicon and polymerase assays, which are fundamental tools in the discovery and development of novel antiviral agents. While the specific data for a compound designated "HCV-IN-44" is not publicly available, the principles and methods detailed in this guide using sofosbuvir as a prime example are universally applicable to the characterization of other HCV NS5B inhibitors.

References

Methodological & Application

Application Notes and Protocols for HCV-IN-44 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, targeting key viral proteins essential for replication. HCV-IN-44 is an investigational inhibitor of the HCV NS5A (Non-structural protein 5A) protein. NS5A is a crucial phosphoprotein that, despite having no enzymatic function of its own, plays a central role in both viral RNA replication and the assembly of new virus particles.[1][2][3] This document provides detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound using a human hepatoma cell line (Huh-7.5) and an HCV subgenomic replicon system.

Hypothetical Mechanism of Action: this compound as an NS5A Inhibitor

This compound is hypothesized to target the HCV NS5A protein. NS5A is a multifunctional protein critical for the HCV life cycle. It is involved in the formation of the membranous web, a specialized intracellular structure where viral RNA replication occurs. NS5A also participates in the assembly of new virions.[1][4] By binding to NS5A, this compound is thought to disrupt these functions in two primary ways: by inhibiting the formation of the viral replication complex and by impairing the assembly of new viral particles. This dual mechanism can effectively halt the viral life cycle.

Caption: Hypothetical mechanism of this compound targeting the viral NS5A protein.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized below. The IC50 value represents the concentration of the compound that inhibits 50% of viral replication, while the CC50 value is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

| Compound | Antiviral Activity IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| This compound | 8.5 | > 25 | > 2941 |

| Control DAA (Daclatasvir) | 0.02 | > 50 | > 2,500,000 |

Data is representative and for illustrative purposes only.

Experimental Protocols

The following protocols describe the evaluation of this compound using an HCV subgenomic replicon system, which allows for the study of viral RNA replication without the production of infectious virus particles.

Cell Culture and Maintenance of HCV Replicon Cells

This protocol details the maintenance of Huh-7.5 cells stably expressing an HCV subgenomic replicon.

-

Materials:

-

Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter).

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Non-essential amino acids (NEAA).

-

G418 (Geneticin).

-

Trypsin-EDTA.

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Culture Huh-7.5 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 500 µg/mL G418 (selection antibiotic).

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency. To passage, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 dilution in fresh medium.

-

Antiviral Activity Assay (IC50 Determination)

This assay measures the dose-dependent inhibition of HCV replication by this compound.

-

Materials:

-

HCV replicon cells.

-

Complete DMEM (without G418).

-

This compound (and control compounds) dissolved in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed Huh-7.5 replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM without G418. Incubate overnight.

-

Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a known HCV inhibitor as a positive control.

-

Incubate the plate for 72 hours at 37°C.

-

After incubation, measure the luciferase activity according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This protocol assesses the effect of this compound on the viability of the host cells.

-

Materials:

-

Huh-7.5 cells (parental, without replicon).

-

Complete DMEM.

-

This compound dissolved in DMSO.

-

96-well clear tissue culture plates.

-

Cell viability reagent (e.g., XTT, MTS, or AlamarBlue).

-

Plate reader.

-

-

Procedure:

-

Seed Huh-7.5 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight.

-

Prepare serial dilutions of this compound in complete DMEM, identical to the antiviral assay.

-

Add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO).

-

Incubate for 72 hours at 37°C.

-

Add the cell viability reagent to each well and incubate for the time recommended by the manufacturer.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Caption: Workflow for determining the IC50 and CC50 of this compound.

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NS5A inhibitors for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for HCV Replicon Assays

Introduction to HCV Replicon Assays

Hepatitis C Virus (HCV) replicon systems are indispensable tools in the discovery and development of direct-acting antivirals (DAAs). These systems are based on subgenomic HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, most commonly Huh-7 and its derivatives.[1][2][3] They provide a robust and quantifiable method for studying the viral replication cycle and for screening the efficacy of potential antiviral compounds.

The first functional HCV replicon was derived from a genotype 1b isolate and consisted of the HCV 5' and 3' non-translated regions (NTRs) flanking the non-structural proteins NS3 to NS5B, which are essential for viral RNA replication.[1][2] To facilitate the selection of cells containing replicating HCV RNA, a selectable marker, such as the neomycin phosphotransferase gene (neo), is often included in the replicon construct. Cells that successfully replicate the HCV replicon can then be selected by their resistance to the antibiotic G418.

For higher throughput screening and more rapid quantification of antiviral activity, replicon systems have been developed to include reporter genes like luciferase or beta-lactamase. In these systems, the reporter gene expression is directly proportional to the level of HCV RNA replication, allowing for a sensitive and quantitative readout.

Principle of the Assay

The fundamental principle of the HCV replicon assay is to measure the inhibition of HCV RNA replication in the presence of a test compound. In a luciferase-based replicon assay, Huh-7 cells harboring an HCV replicon with a luciferase reporter gene are treated with serial dilutions of the test compound. After a defined incubation period, the cells are lysed, and the luciferase activity is measured. A reduction in luciferase activity compared to untreated control cells indicates inhibition of HCV replication.

Concurrently, a cytotoxicity assay is performed to determine the concentration at which the test compound is toxic to the host cells. This is crucial to ensure that the observed reduction in HCV replication is due to a specific antiviral effect and not simply due to cell death. The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, are then calculated. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Application in Drug Discovery

HCV replicon assays are a cornerstone of anti-HCV drug discovery for several reasons:

-

Screening: They are amenable to high-throughput screening of large compound libraries to identify novel inhibitors of HCV replication.

-

Potency Determination: They allow for the precise determination of the antiviral potency (EC50) of lead compounds.

-

Mechanism of Action Studies: By using replicons with resistance mutations to known drugs, the mechanism of action of new compounds can be investigated.

-

Resistance Profiling: These assays are used to select for and characterize drug-resistant viral variants, which is critical for predicting clinical outcomes.

Experimental Protocols

Note: The following protocols are generalized for a novel test compound, as "HCV-IN-44" is not a publicly documented inhibitor. Researchers should optimize these protocols for their specific replicon system and test compound.

Protocol 1: Determination of Antiviral Activity (EC50) in a Luciferase-Based HCV Replicon Assay

1.1. Materials:

-

Huh-7 cells stably maintaining a luciferase-reporter HCV replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

G418 (for maintaining selection of replicon-containing cells)

-

Test compound (dissolved in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

1.2. Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Include a "no drug" control (vehicle only, e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Remove the medium from the cells and add 100 µL of the medium containing the diluted test compound to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase assay reagent to each well equal to the volume of the cell culture medium (e.g., 100 µL).

-

Mix well by gentle pipetting or shaking for 5-10 minutes to ensure complete cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of HCV replication inhibition for each compound concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: Determination of Cytotoxicity (CC50)

2.1. Materials:

-

Huh-7 cells (parental cell line without the replicon)

-

Complete DMEM

-

Test compound (dissolved in DMSO)

-

96-well clear tissue culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)

-

Plate reader (luminometer or spectrophotometer, depending on the assay)

2.2. Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well clear plate at the same density as in the antiviral assay (5,000 to 10,000 cells per well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare the same serial dilutions of the test compound as for the antiviral assay.

-

Add 100 µL of the medium containing the diluted compound to the wells.

-

Incubate for the same duration as the antiviral assay (48 to 72 hours).

-

-

Cell Viability Assay:

-

Follow the manufacturer's instructions for the chosen cell viability assay. For example, for a CellTiter-Glo® assay, add the reagent, incubate, and measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the CC50 value using a non-linear regression analysis.

-

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison.

| Compound | Target Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Test Compound | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |

| Positive Control 1 (e.g., NS5A inhibitor) | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |

| Positive Control 2 (e.g., NS5B inhibitor) | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |

Visualizations

HCV Replication Cycle and Targets of Direct-Acting Antivirals

Caption: Overview of the HCV life cycle and the targets of major classes of direct-acting antivirals.

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining the EC50 and CC50 of a test compound using HCV replicon assays.

References

- 1. Development of novel antiviral therapies for hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Novel Hepatitis C Virus (HCV) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Note: No specific data was found for a compound designated "HCV-IN-44." The following protocols and data are based on a representative indole derivative HCV inhibitor, compound 12e , and general methodologies for evaluating anti-HCV compounds in vitro. These guidelines provide a framework for the initial characterization of novel anti-HCV agents.

Introduction

Hepatitis C Virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma[1][2]. The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of resistance and the need for pangenotypic inhibitors drive the continued search for novel anti-HCV compounds[3]. In vitro cell culture systems are indispensable for the initial screening and characterization of these potential therapeutics. This document outlines detailed protocols for assessing the in vitro efficacy and cytotoxicity of novel HCV inhibitors, using a representative indole derivative as a case study.

Quantitative Data Summary

The following table summarizes the in vitro activity of the indole derivative compound 12e , a known inhibitor of HCV replication. This format is recommended for presenting data on novel compounds like "this compound" for clear comparison.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target | Reference |

| Indole Derivative 12e | 1.1 | 61.8 | 56.2 | HCV Replication | [4] |

Table 1: In Vitro Activity of a Representative HCV Inhibitor.

Experimental Protocols

Cell Lines and Culture Conditions

The human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 , are highly permissive for HCV replication and are the standard for in vitro HCV studies[5].

-

Cell Line: Huh-7.5 cells

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.

HCV Virus Stock Production

Infectious HCV particles (HCVcc) are generated by transfecting permissive cells with in vitro transcribed RNA from a full-length HCV cDNA clone, such as JFH-1 (genotype 2a).

-

RNA Transcription: Linearize the JFH-1 plasmid and use a T7 RNA polymerase kit for in vitro transcription of the HCV RNA genome.

-

Transfection: Electroporate 10 µg of the in vitro transcribed JFH-1 RNA into 4 x 10^6 Huh-7.5 cells.

-

Virus Collection: Culture the transfected cells, and harvest the supernatant at various time points (e.g., every 2-3 days) for up to 3 weeks.

-

Titration: Determine the virus titer in focus-forming units per milliliter (FFU/mL) by infecting naive Huh-7.5 cells with serial dilutions of the virus stock and performing immunostaining for an HCV protein (e.g., NS5A).

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the inhibitor required to reduce HCV replication by 50%.

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 6.5 x 10^3 cells per well and incubate overnight.

-

Infection: Infect the cells with HCVcc (e.g., JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4 hours.

-

Compound Treatment: After infection, remove the virus inoculum, wash the cells, and add fresh culture medium containing serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM). Include a DMSO-only control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Quantification of HCV Replication: Measure the level of HCV replication. This can be done by:

-

RT-qPCR: Extract total cellular RNA and perform quantitative reverse transcription PCR to measure HCV RNA levels relative to a housekeeping gene (e.g., GAPDH).

-

Immunostaining: Fix the cells and perform immunofluorescence staining for an HCV protein like NS5A. The number of infected foci can then be counted.

-

Reporter Virus: Use an HCV reporter virus that expresses an enzyme like luciferase, and measure its activity.

-

-

Data Analysis: Plot the percentage of HCV inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that reduces cell viability by 50%.

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of the test compound to the cells (same concentration range as the antiviral assay).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Viability Assessment: Use a standard method to assess cell viability, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.

Visualizations

Experimental Workflow

References

- 1. Hepatitis C - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 3. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: HCV-IN-44 for High-Throughput Screening of HCV NS3/4A Protease Inhibitors

Introduction

Hepatitis C Virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide.[1][2] The HCV NS3/4A serine protease is essential for viral replication, as it processes the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for the virus's life cycle.[3][4] This makes NS3/4A a prime target for the development of direct-acting antiviral (DAA) therapies.[5] HCV-IN-44 is a potent and selective small molecule inhibitor of the HCV NS3/4A protease. These application notes describe the use of this compound as a reference compound in a cell-based high-throughput screening (HTS) assay designed to identify novel inhibitors of HCV NS3/4A protease activity.

Principle of the Assay

The described assay is a stable cell-based reporter assay designed for the efficient screening of HCV NS3/4A protease inhibitors in a high-throughput format. A human cell line (e.g., HEK293) is engineered to co-express the HCV NS3/4A protease and a reporter fusion protein. This reporter protein contains a specific NS3/4A cleavage sequence flanked by a reporter enzyme (e.g., secreted alkaline phosphatase, SEAP) and another protein domain. In the absence of an inhibitor, the NS3/4A protease cleaves the fusion protein, leading to a low reporter signal. When an active inhibitor like this compound is present, the protease activity is blocked, the reporter protein remains intact, and a high signal is produced. The assay has been optimized for 96-well and 384-well formats, demonstrating robustness and suitability for large-scale screening campaigns.

Quantitative Data Summary

The performance of this compound was evaluated in the HTS reporter assay to establish its potency and the overall robustness of the assay for screening purposes.

Table 1: Potency and Assay Performance of this compound

| Parameter | Value | Description |

| IC₅₀ | 3.5 µM | The concentration of this compound that inhibits 50% of NS3/4A protease activity in the cell-based assay. |

| Z'-Factor | 0.68 | A measure of assay quality, indicating excellent separation between positive (this compound) and negative (DMSO) controls. |

| Signal-to-Background | 12.5 | The ratio of the signal from the positive control (this compound) to the negative control (DMSO vehicle). |

| Cell Viability (LC₅₀) | > 50 µM | The concentration of this compound that causes 50% cell death, indicating low cytotoxicity at effective concentrations. |

| Selectivity | >14-fold | The ratio of LC₅₀ to IC₅₀, indicating a favorable therapeutic window. |

Key Experimental Protocols

Protocol 1: Cell-Based HCV NS3/4A Protease Reporter Assay

This protocol details the steps for screening compounds using the stable reporter cell line.

Materials:

-

HEK293 stable cell line co-expressing NS3/4A and the SEAP reporter construct.

-

Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Control Compound: this compound (10 mM stock in DMSO).

-

Test Compounds: Compound library plates, typically at 10 mM in DMSO.

-

Negative Control: DMSO.

-

Assay Plates: 384-well, white, solid-bottom, sterile, cell-culture treated plates.

-

SEAP Detection Reagent (e.g., chemiluminescent substrate).

-

Luminometer plate reader.

Procedure:

-

Cell Plating:

-

Harvest the stable reporter cells using standard trypsinization methods.

-

Resuspend cells in Assay Medium to a final concentration of 2 x 10⁵ cells/mL.

-

Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

-

Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Addition:

-

Prepare compound plates by diluting test compounds, this compound (positive control), and DMSO (negative control) in Assay Medium. The final DMSO concentration should not exceed 0.5%.

-

Using an automated liquid handler, transfer 5 µL of the diluted compounds and controls to the respective wells of the cell plates.

-

Final assay volume should be 30 µL.

-

-

Incubation:

-

Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

-

-

Signal Detection:

-

Equilibrate the assay plates and the SEAP detection reagent to room temperature.

-

Add 15 µL of the SEAP detection reagent to each well.

-

Incubate the plates for 15-20 minutes at room temperature, protected from light.

-

Measure the chemiluminescent signal using a luminometer plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.

-

Plot dose-response curves for hit compounds and calculate IC₅₀ values.

-

Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor > 0.5 is considered excellent for HTS.

-

Protocol 2: Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of hit compounds to eliminate false positives due to cell death.

Materials:

-

HEK293 stable cell line.

-

Assay Medium.

-

Test Compounds, including this compound.

-

Assay Plates: 384-well, clear-bottom, sterile plates.

-

Cell Viability Reagent (e.g., resazurin-based).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate cells as described in Protocol 1.

-

Compound Addition: Add serially diluted test compounds to the cells as in Protocol 1.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Reagent Addition: Add 5 µL of the cell viability reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Signal Detection: Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).

-

Data Analysis: Plot the percentage of cell viability against compound concentration to determine the LC₅₀ value.

Visualizations

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Caption: High-Throughput Screening Workflow for HCV Inhibitors.

References

- 1. Hepatitis C - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Studying HCV Resistance Mechanisms Using HCV-IN-44

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antivirals (DAAs). The development of resistance to these inhibitors is a significant challenge in HCV therapy. Understanding the mechanisms of resistance is crucial for the development of more robust and effective antiviral agents. HCV-IN-44 is a novel investigational non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. These application notes provide detailed protocols for utilizing this compound to study HCV resistance mechanisms in a laboratory setting. The methodologies described herein are fundamental for characterizing the resistance profile of novel anti-HCV compounds.

HCV exists as a population of closely related but non-identical genomes, known as a quasispecies. This genetic diversity, coupled with a high viral replication rate, allows for the rapid selection of drug-resistant variants under therapeutic pressure.[1] Resistance to NS5B inhibitors can arise from single amino acid substitutions in the polymerase, which can reduce the binding affinity of the inhibitor.[1]

Data Presentation

Table 1: Antiviral Activity of this compound against Wild-Type and Resistant HCV Replicons

| Replicon Genotype | Amino Acid Substitution | EC50 (nM) of this compound | Fold Change in EC50 |

| 1b (Wild-Type) | None | 15 | 1 |

| 1b | C316Y | 450 | 30 |

| 1b | M414T | 1,200 | 80 |

| 1b | Y448H | 825 | 55 |

| 2a (Wild-Type) | None | 25 | 1 |

| 2a | S556G | 900 | 36 |

EC50 (50% effective concentration) is the concentration of a drug that gives a half-maximal response.[2][3] Data are representative and may vary between experiments.

Table 2: Replicative Fitness of this compound Resistant Mutants

| Replicon Genotype | Amino Acid Substitution | Relative Replication Capacity (% of Wild-Type) |

| 1b (Wild-Type) | None | 100 |

| 1b | C316Y | 85 |

| 1b | M414T | 60 |

| 1b | Y448H | 75 |

| 2a (Wild-Type) | None | 100 |

| 2a | S556G | 90 |

Replicative fitness is the relative ability of a viral variant to replicate in the absence of drug pressure.[4]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay

This protocol details the measurement of the antiviral activity of this compound using a cell-based HCV replicon system. HCV replicons are self-replicating subgenomic HCV RNAs that can be stably maintained in human hepatoma cell lines (e.g., Huh-7).

Materials:

-

Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no-drug" control (vehicle only) and a "no-cell" control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis:

-

Subtract the background luminescence (no-cell control).

-

Normalize the luciferase signal of the treated wells to the no-drug control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: In Vitro Selection of this compound Resistant Replicon Cells

This protocol describes the method for selecting for HCV variants with reduced susceptibility to this compound by long-term culture of replicon cells in the presence of the inhibitor.

Materials:

-

Huh-7 cells harboring a stable HCV replicon.

-

Culture medium (as in Protocol 1).

-

This compound.

-

6-well cell culture plates.

-

RNA extraction kit.

-

RT-PCR reagents.

-

Sanger sequencing reagents and access to a sequencer.

Procedure:

-

Initial Culture: Seed HCV replicon cells in a 6-well plate and treat with this compound at a concentration equal to its EC50.

-

Passaging: Passage the cells every 3-4 days. At each passage, re-seed the cells and maintain the same concentration of this compound.

-

Dose Escalation: Once the cells show signs of recovery and stable growth at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 2x, 5x, 10x EC50).

-

Monitoring for Resistance: At each passage, monitor for the emergence of resistant colonies.

-

Isolation of Resistant Clones: Once robust cell growth is observed at a high concentration of this compound (e.g., >20x EC50), isolate individual cell colonies.

-

RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones. Perform RT-PCR to amplify the NS5B coding region of the HCV genome.

-

Sequence Analysis: Sequence the amplified PCR product to identify amino acid substitutions compared to the wild-type replicon sequence.

Protocol 3: Phenotypic Characterization of Resistant Mutants

This protocol is used to confirm that the identified mutations confer resistance to this compound. This is achieved by introducing the mutations into a wild-type replicon backbone via site-directed mutagenesis and then determining the EC50 of this compound against these engineered replicons.

Materials:

-

Plasmid DNA of a wild-type HCV replicon.

-

Site-directed mutagenesis kit.

-

Reagents for in vitro transcription.

-

Huh-7 cells.

-

Electroporation cuvettes and electroporator.

-

Reagents and equipment for the HCV replicon assay (as in Protocol 1).

Procedure:

-

Site-Directed Mutagenesis: Introduce the identified amino acid substitutions into the wild-type replicon plasmid using a site-directed mutagenesis kit. Verify the presence of the desired mutation by DNA sequencing.

-

In Vitro Transcription: Linearize the mutant and wild-type replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.

-

RNA Transfection: Transfect the in vitro transcribed replicon RNAs into naive Huh-7 cells by electroporation.

-

EC50 Determination: Seed the transfected cells into 96-well plates. After 24 hours, perform the HCV replicon assay as described in Protocol 1 to determine the EC50 of this compound against the wild-type and mutant replicons.

-

Fold-Change Calculation: Calculate the fold change in resistance by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Visualizations

Caption: The HCV life cycle and the inhibitory action of this compound on RNA replication.

Caption: Experimental workflow for selecting and characterizing this compound resistant mutants.

Caption: Mechanism of resistance to this compound through reduced binding to mutant NS5B.

References

- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 3. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 4. hcvguidelines.org [hcvguidelines.org]

Application Notes and Protocols for HCV NS5A Inhibitors in Combination Antiviral Therapy

Disclaimer: The specific compound "HCV-IN-44" is not found in the scientific literature as a standard designation for a Hepatitis C Virus (HCV) inhibitor. Therefore, these application notes and protocols are based on the well-characterized and clinically significant HCV NS5A inhibitor, Daclatasvir , as a representative example. The principles and methodologies described are broadly applicable to the preclinical evaluation of other NS5A inhibitors in combination with other direct-acting antivirals (DAAs).

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with combination therapies achieving sustained virologic response (SVR) rates exceeding 95%.[2][3] DAAs target specific viral proteins essential for replication, including the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A replication complex protein.[4]

Combination therapy is the cornerstone of modern HCV treatment, as it maximizes antiviral efficacy and creates a high barrier to the development of drug resistance.[5] This document provides detailed protocols for the preclinical evaluation of an NS5A inhibitor, exemplified by Daclatasvir, in combination with other classes of HCV antivirals.

Target Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Mechanism of Action: HCV NS5A Inhibitors

The HCV NS5A protein is a critical component of the viral replication complex. It is a phosphoprotein that plays a multifactorial role in viral RNA replication, virion assembly, and modulation of the host cell environment. NS5A inhibitors, such as Daclatasvir, bind to the N-terminus of NS5A, inducing a conformational change that disrupts its function. This leads to the inhibition of HCV RNA replication and virion assembly.

Signaling Pathway of HCV Replication and DAA Intervention

The following diagram illustrates the HCV life cycle and the points of intervention for different classes of DAAs.

Caption: HCV life cycle and points of DAA intervention.

Quantitative Data on Combination Antiviral Activity

The following tables summarize representative data on the in vitro antiviral activity of Daclatasvir in combination with other DAAs against HCV replicons. EC50 values represent the concentration of the drug required to inhibit 50% of viral replication.